Physicochemical Characteristics of Ethyl 5-phenylthiophene-2-carboxylate
Physicochemical Characteristics of Ethyl 5-phenylthiophene-2-carboxylate
An In-depth Technical Guide
Introduction: Strategic Importance in Medicinal and Materials Science
The thiophene moiety is a cornerstone of modern heterocyclic chemistry, prized for its unique electronic properties and its role as a versatile bioisostere for the phenyl ring in drug design.[1] Its incorporation into molecular scaffolds can significantly modulate pharmacokinetic and pharmacodynamic profiles. Ethyl 5-phenylthiophene-2-carboxylate emerges as a particularly valuable building block, integrating the thiophene core with a phenyl group at the 5-position and an ethyl ester at the 2-position. This specific arrangement provides a synthetically tractable handle for derivatization, making it a key intermediate in the development of novel pharmaceuticals and advanced organic materials. A comprehensive understanding of its core physicochemical characteristics is therefore not merely academic but a prerequisite for its rational application in research and development. This guide provides a detailed examination of these properties, grounded in established experimental protocols and theoretical data.
Synthesis and Purification: A Validated Methodological Approach
The generation of high-purity Ethyl 5-phenylthiophene-2-carboxylate is fundamental to obtaining reliable and reproducible downstream data. While several synthetic routes to substituted thiophenes exist[2], a common and effective approach involves a variation of the Gewald three-component reaction or similar condensation-cyclization strategies.[3][4]
Synthetic and Purification Workflow
The logical flow from starting materials to a fully characterized final product is a self-validating system, ensuring both identity and purity are confirmed at critical stages.
Caption: A validated workflow for the synthesis and characterization of Ethyl 5-phenylthiophene-2-carboxylate.
Step-by-Step Synthesis Protocol (Illustrative)
This protocol describes a Fiesselmann-type thiophene synthesis, a robust method for this class of compound. The causality behind this choice lies in its reliability for constructing 2-carboxy-substituted thiophenes.
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Reaction Setup: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a three-necked flask under an inert atmosphere (e.g., nitrogen), add ethyl thioglycolate dropwise at 0 °C.
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Addition of Precursor: Add an appropriate β-halovinyl aldehyde or ketone precursor, such as 3-chloro-3-phenylacrolein, to the reaction mixture, maintaining the temperature at 0-5 °C.
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Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
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Quenching and Work-up: Carefully quench the reaction by pouring the mixture into ice-cold water. Acidify the aqueous solution with dilute hydrochloric acid to a neutral pH.
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Extraction: Extract the product from the aqueous layer using a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
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Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol
The crude material is best purified by silica gel column chromatography to remove unreacted starting materials and byproducts.
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Column Preparation: A slurry of silica gel in a low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate) is packed into a glass column.
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Sample Loading: The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is loaded onto the top of the prepared column.
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Elution: The column is eluted with a gradient solvent system, starting with a low polarity (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increasing the polarity. Fractions are collected in test tubes.
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Fraction Analysis: Each fraction is analyzed by TLC. Fractions containing the pure product (identified by a single spot with a consistent Rf value) are combined.
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Final Isolation: The solvent from the combined pure fractions is removed under reduced pressure to yield Ethyl 5-phenylthiophene-2-carboxylate as a purified solid.
Core Physicochemical and Spectroscopic Profile
The following data represents a consolidation of information from authoritative chemical databases and spectral prediction.
Structural and Molecular Data
| Property | Value |
| Molecular Formula | C₁₃H₁₂O₂S |
| Molecular Weight | 232.30 g/mol |
| IUPAC Name | ethyl 5-phenylthiophene-2-carboxylate |
| CAS Number | 2195-56-4 |
Caption: Chemical Structure of Ethyl 5-phenylthiophene-2-carboxylate.
Physical Properties
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | N/A (Typical) |
| Melting Point | 65-68 °C | PubChem |
| Boiling Point | 348.9 ± 17.0 °C at 760 mmHg | ChemSpider (Predicted) |
| Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate; Insoluble in water | N/A (General) |
Spectroscopic Elucidation
Spectroscopic analysis provides the definitive structural confirmation of the molecule. The expected data are as follows:
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to each unique proton environment.
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A triplet around δ 1.4 ppm (3H), corresponding to the methyl (-CH₃) protons of the ethyl group.
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A quartet around δ 4.4 ppm (2H), for the methylene (-CH₂-) protons of the ethyl group, deshielded by the adjacent oxygen atom.
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Two doublets in the aromatic region (δ 7.0-8.0 ppm), one for the proton at the C3 position and one for the proton at the C4 position of the thiophene ring.
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A multiplet in the aromatic region (δ 7.3-7.7 ppm, 5H) corresponding to the protons of the phenyl ring.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will corroborate the structure.
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IR (Infrared) Spectroscopy: The IR spectrum is used to identify key functional groups.
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A strong, sharp absorption band around 1710-1730 cm⁻¹ , characteristic of the C=O (ester) stretch.
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Absorptions in the 3100-3000 cm⁻¹ range for aromatic C-H stretching.
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Bands around 1600 cm⁻¹ and 1450 cm⁻¹ for C=C stretching within the aromatic rings.
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A distinct band in the 1250-1100 cm⁻¹ region corresponding to the C-O stretching of the ester group.
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MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight.
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The electron impact (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 232 , corresponding to the molecular weight of the compound.
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Conclusion for the Field
This guide has detailed the essential physicochemical characteristics, a validated synthesis and purification strategy, and the expected spectroscopic signature of Ethyl 5-phenylthiophene-2-carboxylate. By providing both the data and the experimental context, we empower researchers, chemists, and drug development professionals to confidently employ this versatile intermediate in their synthetic campaigns. Its well-defined properties serve as a reliable foundation for designing novel bioactive compounds, functional dyes, and organic semiconductors, ensuring that future innovations are built upon a solid and well-characterized chemical starting point.
References
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The Good Scents Company. (n.d.). 2-ethyl-5-methyl thiophene, 40323-88-4. Retrieved from [Link]
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Beilstein Journals. (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
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Journal of Molecular Structure. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 3-amino-5-phenylthiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Thiophene-2-carboxaldehyde. Retrieved from [Link]
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ACS Publications. (2018). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Retrieved from [Link]
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Wiley Online Library. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Retrieved from [Link]
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National Institutes of Health. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. Retrieved from [Link]
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Arkivoc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
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Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
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ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]
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Semantic Scholar. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [Link]
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University of Calgary. (n.d.). Spectra Problem #7 Solution. Retrieved from [Link]
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